molecular formula C20H22N2O6 B12443072 Dimethyl 4,4'-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate)

Dimethyl 4,4'-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate)

Cat. No.: B12443072
M. Wt: 386.4 g/mol
InChI Key: FGPUYYRHXNRCTF-UHFFFAOYSA-N
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Description

Dimethyl 4,4’-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate) is an organic compound with the molecular formula C20H22N2O6 and a molecular weight of 386.39 g/mol This compound is characterized by the presence of a naphthalene core linked to two imino groups, each connected to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4,4’-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate) typically involves the reaction of 1,5-diaminonaphthalene with dimethyl 4-oxobutanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the imino bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Dimethyl 4,4’-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 4,4’-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate) involves its interaction with molecular targets such as enzymes and proteins. The imino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The naphthalene core provides a rigid structure that can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4,4’-(1,5-naphthalenediyldiimino)bis(4-oxobutanoate) is unique due to its specific naphthalene-based structure and the presence of two imino groups, which provide distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C20H22N2O6

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 4-[[5-[(4-methoxy-4-oxobutanoyl)amino]naphthalen-1-yl]amino]-4-oxobutanoate

InChI

InChI=1S/C20H22N2O6/c1-27-19(25)11-9-17(23)21-15-7-3-6-14-13(15)5-4-8-16(14)22-18(24)10-12-20(26)28-2/h3-8H,9-12H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

FGPUYYRHXNRCTF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)CCC(=O)OC

Origin of Product

United States

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